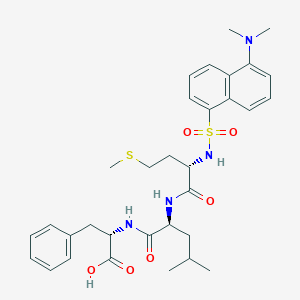

![molecular formula C13H14O4 B115510 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone CAS No. 150019-57-1](/img/structure/B115510.png)

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Overview

Description

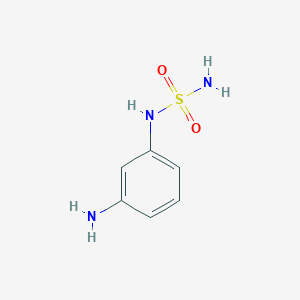

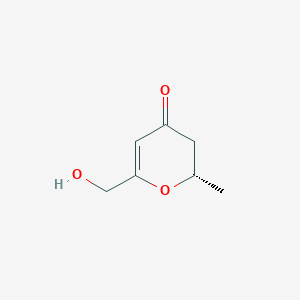

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring attached to a benzo[1,3]dioxol-5-yl group . The InChI string representation of the molecule is InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 55.8 Ų . The heavy atom count is 17 .Scientific Research Applications

Photoinitiator in Polymerization

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone derivatives are explored in the field of polymer science. A study by Kumbaraci et al. (2012) described a 1,3-benzodioxole derivative used as a photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole upon irradiation, initiating the polymerization process (Kumbaraci et al., 2012).

Synthesis of Thiazolidinones

Masteloto et al. (2015) reported the synthesis of new 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones. This synthesis involved a one-pot reaction using (3,4-methylenedioxy)aniline and demonstrated potential biological significance due to the presence of thiazolidinone and 1,3-benzodioxole moieties (Masteloto et al., 2015).

Mesomorphic Properties of Cyclohexanone-Derived Compounds

Patel et al. (2016) synthesized a series of cyclohexanone-derived bis-chalcones containing benzo[d][1,3]dioxol-6-yl groups. Their study highlighted the mesomorphic properties of some derivatives, which displayed nematic phases, indicating potential applications in liquid crystal technology (Patel et al., 2016).

Antiproliferative Activity in Cancer Research

In 2017, Wu et al. synthesized novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, integrating biologically active heterocyclic cores. These compounds exhibited significant antitumor properties, with one compound showing more potent anti-proliferative activities than 5-Fluorouracil in certain cancer cell lines (Wu et al., 2017).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it likely interacts with its targets to induce changes at the molecular level.

Result of Action

, it has been used in research for its potential antiproliferative activity against cancer cells.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBCBGZLNXQEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569943 | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150019-57-1 | |

| Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

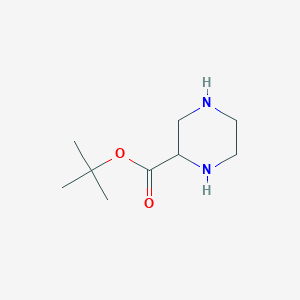

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)